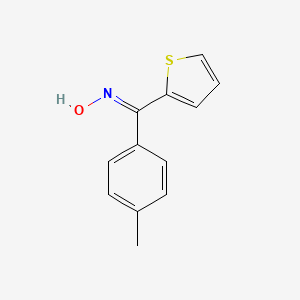

2-Thienyl p-tolyl ketone oxime

CAS No.:

Cat. No.: VC15734521

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NOS |

|---|---|

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | (NE)-N-[(4-methylphenyl)-thiophen-2-ylmethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)12(13-14)11-3-2-8-15-11/h2-8,14H,1H3/b13-12+ |

| Standard InChI Key | RNIHSJJEPWOUKG-OUKQBFOZSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CS2 |

| Canonical SMILES | CC1=CC=C(C=C1)C(=NO)C2=CC=CS2 |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

2-Thienyl p-tolyl ketone oxime belongs to the oxime family, featuring an imine () group derived from the condensation of hydroxylamine with a ketone. The molecule comprises two aromatic systems: a thiophene ring (a five-membered heterocycle with one sulfur atom) and a p-tolyl group (a benzene ring substituted with a methyl group at the para position). These groups are connected to a central carbonyl-derived oxime moiety, as illustrated in the following structural representation:

The presence of both electron-rich (thiophene) and electron-deficient (p-tolyl) aromatic systems influences its electronic properties and reactivity .

Physicochemical Data

Key physical and chemical properties of 2-thienyl p-tolyl ketone oxime are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.30 g/mol | |

| CAS Registry Number | 1956-42-9 | |

| Synonyms | 2-Thienyl p-tolyl ketone oxime, Ketone, 2-thienyl p-tolyl, oxime | |

| RTECS Number | OB6543000 |

The compound’s exact mass is 217.0561 g/mol, and its topological polar surface area (TPSA) is 60.8 Ų, indicating moderate solubility in polar solvents .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 2-thienyl p-tolyl ketone oxime typically involves the oximation of the corresponding ketone precursor, 2-thienyl p-tolyl ketone. This reaction proceeds via nucleophilic addition of hydroxylamine () to the carbonyl group, followed by dehydration to form the oxime:

This reaction is often catalyzed by acidic or basic conditions, with yields optimized by controlling temperature and stoichiometry .

Metal-Mediated Syntheses

Recent advances highlight the role of transition metals in facilitating oxime synthesis. For example, copper(I) catalysts enable O-alkylation and arylation reactions, which can modify the oxime’s functional groups post-synthesis. In one protocol, a copper(I)-phenanthroline complex mediates the coupling of aryl halides with oximes under mild conditions, achieving yields up to 88% . Similarly, iron(II) phthalocyanine catalysts have been employed to convert styrenes into ketoximes via nitroso intermediates, demonstrating the versatility of metal-assisted pathways .

Chemical Reactivity and Applications

O-Alkylation and Arylation

The oxime’s hydroxyl group is susceptible to alkylation and arylation, enabling the formation of oxime ethers. For instance, reactions with tetrahydrofuran (THF) in the presence of ytterbium triflate () yield O-alkylated derivatives (38–52% yields) . These ethers exhibit enhanced stability and altered pharmacokinetic profiles, making them valuable intermediates in drug design.

Friedel-Crafts Reactions

In aluminum chloride ()-mediated Friedel-Crafts alkylations, 2-thienyl p-tolyl ketone oxime participates in electrophilic aromatic substitution reactions. For example, β-nitrostyrene derivatives react with aromatic hydrocarbons to form α-aryl chloroximes (43–99% yields), which tautomerize to oximes under acidic conditions . This reactivity is exploited in the synthesis of polyfunctional aromatic compounds.

Enzymatic Deoximation

Biocatalytic deoximation using laccase enzymes and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) offers a green route to regenerate the parent ketone. In aqueous media under oxygen, this system achieves >99% conversion efficiency, highlighting its potential in sustainable chemistry .

Toxicological Profile

Acute Toxicity

Acute oral toxicity studies in mice report an LD value exceeding 2,000 mg/kg, classifying the compound as moderately toxic. No specific details on toxic effects (e.g., neurotoxicity or hepatotoxicity) were documented in the available literature .

Industrial and Research Applications

Pharmaceutical Intermediates

Oximes are pivotal in synthesizing therapeutics such as anticoagulants and anticonvulsants. The thiophene moiety’s electron-rich nature enhances binding to biological targets, while the p-tolyl group improves lipid solubility .

Coordination Chemistry

The oxime’s nitrogen and oxygen atoms serve as ligands in metal complexes. For example, titanium and copper complexes of 2-thienyl p-tolyl ketone oxime catalyze redox reactions and C–C bond formations, underscoring their utility in homogeneous catalysis .

Materials Science

Oxime-based polymers and coordination networks are explored for gas storage and sensing applications. The compound’s rigid aromatic framework contributes to thermal stability and porosity in metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume